molecular formula C24H21NO4 B14974695 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

Cat. No.: B14974695
M. Wt: 387.4 g/mol
InChI Key: PQOMTGFNMISCFF-UHFFFAOYSA-N
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Description

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique benzofuran structure, which is a fused ring system containing both benzene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the benzofuran core, followed by functional group modifications to introduce the methoxy and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the benzene ring, leading to derivatives with different properties.

Scientific Research Applications

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide: Lacks the N-(2-methylphenyl) group.

    2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide: Lacks the 5-methoxy group.

    5-methoxy-1-benzofuran-3-carboxamide: Lacks both the 4-methoxyphenyl and N-(2-methylphenyl) groups.

Uniqueness

The presence of both methoxy groups and the N-(2-methylphenyl) group in 5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide imparts unique chemical and biological properties

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO4/c1-15-6-4-5-7-20(15)25-24(26)22-19-14-18(28-3)12-13-21(19)29-23(22)16-8-10-17(27-2)11-9-16/h4-14H,1-3H3,(H,25,26)

InChI Key

PQOMTGFNMISCFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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